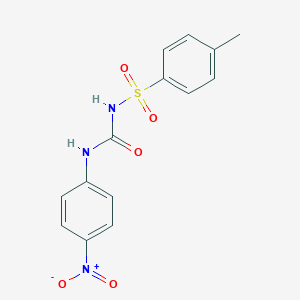
1-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)urea, commonly known as MNSU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNSU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
MNSU exerts its biological effects by inhibiting the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. MNSU has been shown to selectively inhibit certain isoforms of carbonic anhydrase, making it a potential therapeutic agent for the treatment of various diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
MNSU has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by MNSU leads to a decrease in the production of aqueous humor, making it a potential treatment for glaucoma. Additionally, MNSU has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
MNSU has several advantages and limitations for lab experiments. One of the main advantages of MNSU is its high purity, which makes it suitable for use in various organic synthesis reactions. However, MNSU is relatively expensive compared to other reagents, which can limit its use in large-scale reactions.
Orientations Futures
There are several future directions for research on MNSU. One potential direction is the synthesis of novel MNSU derivatives with improved selectivity for certain isoforms of carbonic anhydrase. Additionally, MNSU could be used as a building block in the synthesis of novel metal-organic frameworks with potential applications in gas storage and separation. Finally, further research is needed to fully understand the biochemical and physiological effects of MNSU, which could lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MNSU involves the reaction of 4-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield MNSU. This method is relatively simple and yields high purity MNSU.
Applications De Recherche Scientifique
MNSU has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. MNSU has been used as a reagent in the synthesis of various compounds such as benzimidazoles, ureas, and carbamates. Additionally, MNSU has been used as a building block in the synthesis of novel materials such as metal-organic frameworks.
Propriétés
Numéro CAS |
107410-59-3 |
|---|---|
Formule moléculaire |
C14H13N3O5S |
Poids moléculaire |
335.34 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O5S/c1-10-2-8-13(9-3-10)23(21,22)16-14(18)15-11-4-6-12(7-5-11)17(19)20/h2-9H,1H3,(H2,15,16,18) |
Clé InChI |
OYXKERRSGYRTKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



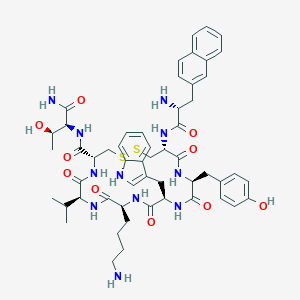
![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)




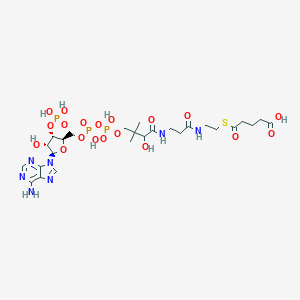

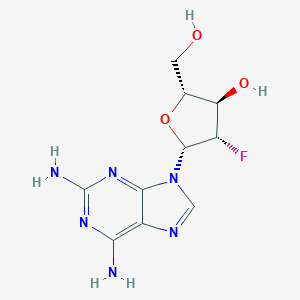


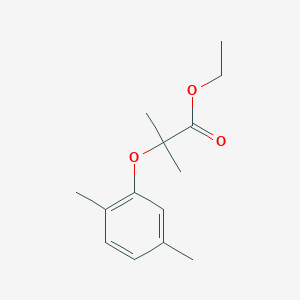
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
